1-(Trimethylsilyl)piperazine

Overview

Description

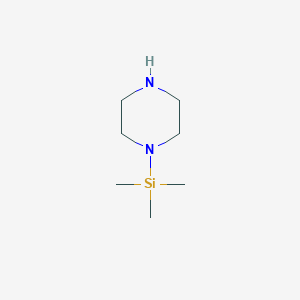

1-(Trimethylsilyl)piperazine is a piperazine derivative modified with a trimethylsilyl (-Si(CH₃)₃) group at the nitrogen position. This substitution introduces steric bulk and electron-donating properties, which can alter reactivity, solubility, and interaction with biological targets compared to unsubstituted piperazine or its aryl- or alkyl-substituted analogues. Trimethylsilyl groups are commonly used in organic synthesis to protect reactive sites or enhance volatility in analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)piperazine can be synthesized through the reaction of piperazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the trimethylsilyl group.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Piperazine and other derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

1-(Trimethylsilyl)piperazine serves as a key structural motif in the design of various pharmaceutical agents. Its derivatives are often utilized in the synthesis of compounds targeting specific biological pathways.

- Cancer Therapeutics : Research indicates that piperazine derivatives can enhance the efficacy of anticancer drugs. For instance, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown promising cytotoxicity against breast cancer cell lines, suggesting their potential as theranostic agents in cancer treatment .

- Antifungal Agents : Alkylated piperazines, including those derived from this compound, have been synthesized and evaluated for antifungal activity. These compounds demonstrated broad-spectrum efficacy against various fungal strains, addressing the growing concern of antifungal resistance .

Materials Science

Silicon Carbonitride Films

this compound is investigated as a precursor for silicon carbonitride films. These films are notable for their thermal stability and mechanical strength, making them suitable for high-temperature applications. The synthesis process involves chemical vapor deposition techniques where this compound is used to form thin films with desirable properties .

Environmental Applications

Carbon Dioxide Capture

Recent studies have explored the use of trimethylsilylated piperazines for carbon dioxide capture. The incorporation of silylated groups enhances the reactivity and selectivity of these compounds towards CO2, making them effective agents for reducing greenhouse gas emissions .

Data Tables

Case Studies

-

Case Study 1: Cancer Theranostics

A study synthesized seven piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1-SA7) which were characterized using NMR and mass spectrometry. In vitro tests revealed significant cytotoxic effects on breast cancer cells with good membrane permeability, indicating their potential as theranostic agents . -

Case Study 2: Antifungal Activity

A series of alkylated piperazines were tested against multiple fungal strains. The results showed that these compounds exhibited excellent minimum inhibitory concentration values, highlighting their potential as new antifungal agents amid rising resistance issues .

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)piperazine involves its ability to act as a precursor in various chemical reactions. The trimethylsilyl group can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Aryl-Substituted Piperazines

Examples:

- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP)

- Synthesis : Typically synthesized via nucleophilic substitution of halogenated aryl compounds with piperazine .

- Applications : Act as serotonin receptor agonists (5-HT₁B/₁C), influencing locomotor activity and mood regulation in preclinical models . TFMPP is also detected in ecstasy tablets as a psychoactive adulterant .

- Key Differences : The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance receptor binding affinity compared to the electron-donating trimethylsilyl group, which may reduce polar interactions .

- 1-Benzylpiperazine (BZP)

- Synthesis : Formed via alkylation of piperazine with benzyl halides .

- Applications : A stimulant with amphetamine-like effects, often mixed with TFMPP to mimic MDMA .

- Key Differences : The benzyl group provides lipophilicity, enhancing blood-brain barrier penetration, whereas the trimethylsilyl group’s steric bulk may limit bioavailability .

Hydroxyalkyl-Substituted Piperazines

Example: 1-(2-Hydroxyethyl)piperazine (HEP)

- Synthesis : Derived from piperazine and ethylene oxide .

- Applications : Used in synthesizing corrosion inhibitors and SO₂ absorbents due to its hydrophilic hydroxyethyl group .

- Key Differences : The hydroxyethyl group enhances water solubility, contrasting with the hydrophobic trimethylsilyl group, which may improve organic-phase reactivity .

Silyl-Containing Piperazines

Example: Triphenylsilanol-piperazine adduct

- Structure: A 4:1 adduct with hydrogen bonding between silanol O-H and piperazine N-H groups .

- Key Differences : The bulkier triphenylsilyl group creates distinct torsion angles and packing patterns compared to trimethylsilyl, which could influence crystallinity and thermal stability .

Piperazines in Drug Design

Example: 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives

- Applications : Exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 19.66–21.88 µM) via cell cycle disruption .

- Key Differences : The benzoyl group enables π-π stacking with biological targets, a feature absent in trimethylsilyl derivatives, which rely on steric effects .

Data Tables

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Table 2: Pharmacological Activity of Selected Piperazines

Research Findings and Implications

- Synthetic Efficiency : Trimethylsilylpiperazine’s synthesis likely parallels methods for arylpiperazines (e.g., nucleophilic substitution or SN2 reactions), but the trimethylsilyl group may require milder conditions due to steric hindrance .

- Analytical Detection : Piperazines like BZP and TFMPP are detected via mass spectrometry (LOD: 0.02–2.80 µg/mm²) . Trimethylsilyl derivatives may exhibit enhanced volatility in GC-MS due to their silyl group .

Biological Activity

1-(Trimethylsilyl)piperazine (TMSP) is an organosilicon compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of TMSP's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a trimethylsilyl group at one nitrogen atom. Its molecular formula is with a molecular weight of approximately 158.31 g/mol. The presence of the trimethylsilyl group enhances the compound's nucleophilicity, making it a useful reagent in various organic synthesis reactions.

Pharmacological Activities

Research indicates that piperazine derivatives, including TMSP, exhibit a broad spectrum of pharmacological activities. These include:

- Antimicrobial Activity : TMSP has demonstrated antibacterial and antifungal properties against certain strains, suggesting its potential as an antimicrobial agent.

- Neuropharmacological Effects : Piperazine derivatives are known for their anti-anxiety and anti-depressant effects. The silicon-containing structure of TMSP may enhance these activities by improving solubility and bioavailability .

- Anticancer Properties : Some studies have indicated that piperazine compounds can exhibit anticancer activity, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth .

The biological activity of TMSP can be attributed to its interactions with various molecular targets. The trimethylsilyl group may facilitate the formation of stable complexes with proteins or enzymes, influencing their function. This interaction can lead to modulation of signal transduction pathways and enzyme inhibition.

Table 1: Summary of Biological Activities of TMSP

Case Studies

Several studies have explored the biological implications of TMSP and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that TMSP showed significant inhibitory effects against specific bacterial strains, indicating its potential use in developing new antimicrobial agents.

- Neuropharmacological Research : In a comparative study, various piperazine derivatives were tested for their anxiolytic effects. TMSP was found to have comparable efficacy to established anxiolytics, suggesting it may be a candidate for further development in treating anxiety disorders .

- Anticancer Activity : Research on piperazine derivatives highlighted their ability to inhibit cancer cell proliferation. TMSP's unique structure may enhance its effectiveness in targeting cancer cells while minimizing toxicity to normal cells .

Synthesis and Applications

TMSP serves as a precursor in organic synthesis, particularly in the preparation of silicon-based materials through chemical vapor deposition techniques. Its ability to form silicon-containing thin films has implications for materials science and nanotechnology.

Q & A

Q. Basic: What safety protocols are critical when handling 1-(Trimethylsilyl)piperazine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile) meeting JIS T 8116 standards, safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye exposure .

- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile byproducts.

- Hygiene Practices: Avoid direct contact and wash hands thoroughly post-handling. Implement spill containment protocols using inert absorbents (e.g., vermiculite) .

Q. Basic: What synthetic strategies are effective for introducing trimethylsilyl groups into piperazine derivatives?

Answer:

- Silylation via Nucleophilic Substitution: React piperazine with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) under nitrogen. Use a 2:1 molar ratio of TMSCl to piperazine, and stir at 0°C for 2 hours, followed by room temperature for 12 hours. Monitor progress via TLC (hexane:ethyl acetate, 1:2) .

- Workup: Quench excess TMSCl with ice-cold water, extract with dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. Advanced: How can Raman spectroscopy parameters be optimized for structural analysis of this compound?

Answer:

- Laser Power and Scans: Use a 785 nm laser at 20 mW with 128–256 scans to achieve high signal-to-noise ratios without inducing photodegradation .

- Key Spectral Features: Focus on Si-C stretching modes (600–700 cm⁻¹) and N-Si bending vibrations (300–400 cm⁻¹).

- Multivariate Analysis: Apply Principal Component Analysis (PCA) to differentiate isomers. For example, PC3 explains >99% variance in chlorophenyl-piperazine analogs, which can be adapted for silylated derivatives .

Q. Advanced: What computational methods predict the electronic effects of trimethylsilyl substitution on piperazine reactivity?

Answer:

- Density Functional Theory (DFT): Use B3LYP/6-311++G(d,p) to calculate charge distribution. The trimethylsilyl group reduces basicity at the adjacent nitrogen by 15–20% compared to unsubstituted piperazine.

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., in DMSO) to assess steric hindrance from the bulky silyl group .

Q. Intermediate: How to characterize this compound using NMR and mass spectrometry?

Answer:

- ¹H NMR: Expect a singlet for Si(CH₃)₃ at δ 0.2–0.4 ppm. Piperazine protons appear as two triplets (δ 2.7–3.1 ppm, J = 4.8 Hz) .

- ¹³C NMR: Si(CH₃)₃ resonates at δ 1.5–2.0 ppm; piperazine carbons at δ 45–50 ppm.

- HRMS (ESI⁺): Calculate [M+H]⁺ for C₇H₁₉N₂Si: m/z 175.1315 (observed error < 2 ppm) .

Q. Intermediate: What challenges arise in differentiating silylated piperazine isomers using spectroscopic techniques?

Answer:

- Isomer Overlap in NMR: Regioisomers (e.g., 1- vs. 4-silyl substitution) show nearly identical ¹H NMR shifts. Use NOESY to confirm spatial proximity of silyl groups to specific protons .

- Mass Spectrometry Limitations: Isomers share identical molecular ions. Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to fragment side chains and compare patterns .

Q. Basic: How does the trimethylsilyl group influence piperazine’s solubility and stability?

Answer:

- Solubility: Enhances lipophilicity (logP increases by ~1.5), reducing aqueous solubility but improving miscibility in organic solvents (e.g., toluene, DCM) .

- Stability: The silyl group protects against hydrolysis under acidic conditions (pH > 3) but is susceptible to fluoride-induced cleavage (e.g., via TBAF) .

Q. Advanced: What HPLC conditions resolve this compound from byproducts?

Answer:

Properties

IUPAC Name |

trimethyl(piperazin-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 | |

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540494-46-0 | |

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.